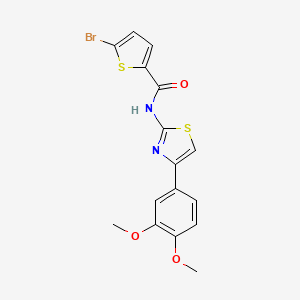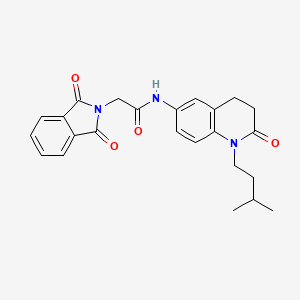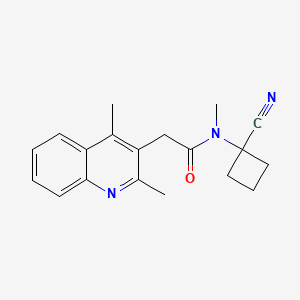
N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide, also known as CC-1065 or its prodrug, adozelesin, is a potent antitumor agent that has been studied extensively for its potential in cancer treatment. This compound is a member of the duocarmycin family of natural products, which are known for their ability to bind to DNA and cause irreversible damage to cancer cells.
Mecanismo De Acción
N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide exerts its antitumor effects by binding to the minor groove of DNA and causing irreversible damage to cancer cells. The compound is highly selective for cancer cells, as it requires the presence of a specific sequence of DNA in order to bind. This selectivity makes this compound a promising candidate for cancer treatment, as it has the potential to target cancer cells while sparing healthy cells.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects in cancer cells. These effects include DNA damage, inhibition of DNA replication and transcription, and induction of apoptosis. In addition, this compound has been shown to disrupt the microtubule network in cancer cells, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide as a research tool is its high potency and selectivity for cancer cells. This makes it a valuable tool for studying the molecular mechanisms of cancer cell death. However, the complex synthesis of this compound makes it difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide. One area of interest is the development of prodrugs that can be activated specifically in cancer cells, which would increase the selectivity and potency of the compound. Another area of interest is the development of combination therapies that include this compound, which could enhance its antitumor effects. Finally, the development of new synthetic methods for this compound could make the compound more widely available for research and potential clinical use.
Métodos De Síntesis
N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide is a complex natural product that is difficult to synthesize. However, several total syntheses have been reported in the literature, including a convergent approach that involves the coupling of two key fragments. The synthesis typically involves several steps, including protection and deprotection of functional groups, coupling reactions, and purification steps.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide has been extensively studied for its potential in cancer treatment. It has been shown to be highly effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy agents. In addition, this compound has been shown to have a synergistic effect when used in combination with other anticancer agents.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13-15-7-4-5-8-17(15)21-14(2)16(13)11-18(23)22(3)19(12-20)9-6-10-19/h4-5,7-8H,6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBNKGPBNAIYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)N(C)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

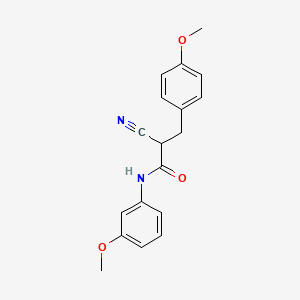
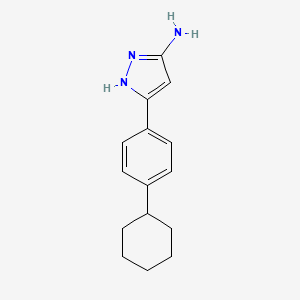
![4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2627322.png)
![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

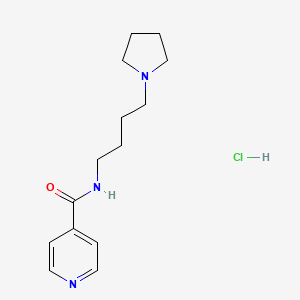

![2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile](/img/structure/B2627332.png)
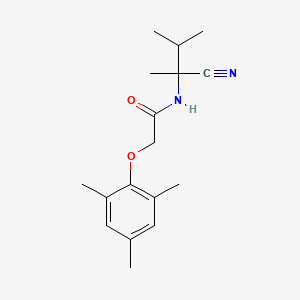
![3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2627334.png)
![1-{2-[1-(2-Methoxyethyl)benzimidazol-2-ylthio]ethoxy}-3-methylbenzene](/img/structure/B2627336.png)
![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2627337.png)
